![molecular formula C19H14ClFN4OS B2751326 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluorobenzamide CAS No. 894050-49-8](/img/structure/B2751326.png)

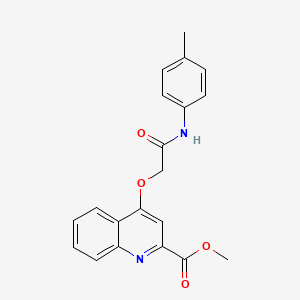

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

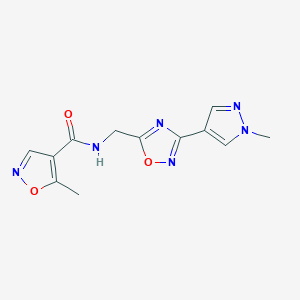

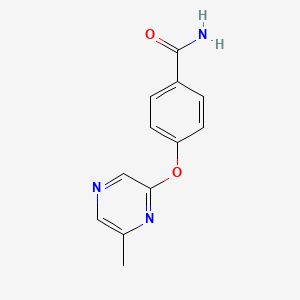

Beschreibung

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluorobenzamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole core, which is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds .

Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides . Strategies for the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole have been highlighted in recent studies . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine has been reported .Molecular Structure Analysis

The molecular structure of this compound is influenced by the substituents on the thiazole ring. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis

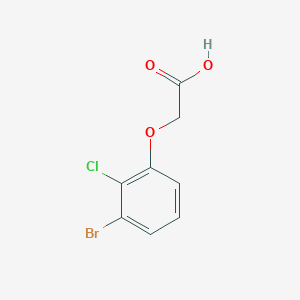

The chemical reactions involving this compound could be complex and depend on the conditions and reagents used. For instance, the reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and substituents. For instance, the IR absorption spectra of similar compounds have been characterized by the presence of two signals for C=O groups .Wissenschaftliche Forschungsanwendungen

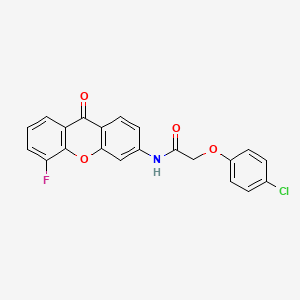

Anticancer Properties

The compound has been studied for its potential anticancer properties. It has shown excellent Top1 inhibitory activity, which is superior to the powerful natural Top1-inhibitor camptothecin . Some derivatives of the compound have shown excellent anticancer properties at 10 μM .

Anti-inflammatory and Analgesic Activities

A series of derivatives of the compound have been synthesized and evaluated for their analgesic and anti-inflammatory activities . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities .

Low Ulcerogenic Properties

The compound and its derivatives have shown low ulcerogenic properties, which may be due to their anti-oxidative activity .

Antituberculosis Properties

The compound has been studied for its potential as an antituberculosis agent. It has shown promising results in inhibiting the growth of Mycobacterium tuberculosis .

Material Science Applications

Due to their electron-deficient nature, they exhibit excellent electron-transport and hole-blocking properties, making them promising organic materials in material science applications .

Anti-Breast Cancer Properties

Some derivatives of the compound have shown potent cytotoxic activities against MDA-MB-231 cells and IC50 values of 2.14, 1.31, and 5.31 μM against MCF-7 cells .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s worth noting that many triazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the cyclo-oxygenase (COX) pathway . Two isoforms of COX, COX-1 and COX-2, have been identified. COX-1 is involved in gastrointestinal mucosal protection, while COX-2 mediates inflammation and pain .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, leading to the inhibition of prostaglandin synthesis . This can result in anti-inflammatory effects, as prostaglandins are known to mediate inflammation and pain.

Result of Action

The compound, due to its potential anti-inflammatory and analgesic activities, could lead to a reduction in inflammation and pain . .

Eigenschaften

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN4OS/c20-14-5-1-12(2-6-14)17-23-19-25(24-17)16(11-27-19)9-10-22-18(26)13-3-7-15(21)8-4-13/h1-8,11H,9-10H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFJNCIFSRQARH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-(2-chlorophenyl)-4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2751244.png)

![2-Chloro-N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2751257.png)

![[3-Amino-4-(benzenesulfonyl)-5-(3-methylsulfanylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2751258.png)

![2-[4-(Dimethylamino)phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B2751259.png)

![tert-Butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2751261.png)

![6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751262.png)